1',2'-Epoxyhexobarbital

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

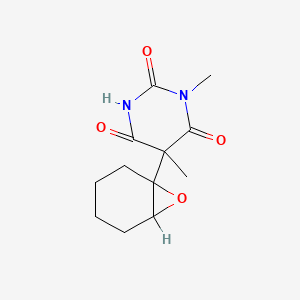

Epoxy-hexobarbital belongs to the class of organic compounds known as barbituric acid derivatives. Barbituric acid derivatives are compounds containing a perhydropyrimidine ring substituted at C-2, -4 and -6 by oxo groups. Epoxy-hexobarbital is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Epoxy-hexobarbital has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.

科学的研究の応用

Pharmacological Applications

Sedative and Hypnotic Effects

1',2'-Epoxyhexobarbital retains the sedative and hypnotic effects characteristic of its parent compound, hexobarbital. It acts primarily through modulation of the GABA-A receptor, enhancing inhibitory neurotransmission in the central nervous system. This mechanism makes it valuable in studies related to sleep disorders and anesthesia.

Anesthetic Use

Historically, hexobarbital was used as an anesthetic agent in surgical procedures during the 1940s and 1950s. Although it has been largely replaced by safer alternatives, research into its derivatives like this compound may provide insights into developing new anesthetic agents or improving existing ones .

Research Applications

Hexobarbital Sleep Test

One significant application of this compound is in the Hexobarbital Sleep Test (HST), which assesses the metabolic rates of rodents. This test categorizes subjects as fast or slow metabolizers based on their response to the compound. It has implications for understanding genetic predispositions to conditions such as post-traumatic stress disorder (PTSD) and evaluating the effects of various toxic substances on sleep duration .

Metabolism Studies

Research indicates that this compound may serve as an intermediate in the metabolic pathway of hexobarbital. Studies have shown that this epoxide can be formed during the metabolism of hexobarbital via cytochrome P450 enzymes, particularly CYP2B1. Understanding this metabolic pathway is crucial for assessing the safety and efficacy of barbiturates in clinical settings .

Toxicology and Safety Assessments

Toxicological Studies

The compound has been utilized in toxicological studies to evaluate its effects on various biological systems. For instance, its interaction with cytochrome P450 enzymes can influence drug metabolism and toxicity profiles, making it essential for understanding potential adverse effects when used in combination with other medications .

Case Studies

-

Case Study 1: Anesthesia Research

In a controlled study examining anesthetic efficacy, researchers compared this compound with other barbiturates like thiopental. The findings highlighted its rapid onset but noted challenges in maintaining consistent anesthesia depth, reinforcing the need for careful monitoring during potential clinical applications. -

Case Study 2: Metabolic Profiling

A study focused on metabolic profiling using magnetic resonance mass spectrometry demonstrated that this compound could be detected alongside other metabolites in urine samples. This capability could enhance our understanding of individual metabolic responses to barbiturates and inform personalized medicine approaches .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmacology | Sedative and hypnotic effects; potential anesthetic applications |

| Research | Utilized in Hexobarbital Sleep Test; studies on metabolic pathways |

| Toxicology | Assessment of interactions with cytochrome P450 enzymes; evaluation of safety profiles |

| Case Studies | Comparative studies on anesthetic efficacy; metabolic profiling research |

特性

CAS番号 |

66403-25-6 |

|---|---|

分子式 |

C12H16N2O4 |

分子量 |

252.27 g/mol |

IUPAC名 |

1,5-dimethyl-5-(7-oxabicyclo[4.1.0]heptan-1-yl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H16N2O4/c1-11(12-6-4-3-5-7(12)18-12)8(15)13-10(17)14(2)9(11)16/h7H,3-6H2,1-2H3,(H,13,15,17) |

InChIキー |

WOWLNDOPAUTOTH-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)NC(=O)N(C1=O)C)C23CCCCC2O3 |

正規SMILES |

CC1(C(=O)NC(=O)N(C1=O)C)C23CCCCC2O3 |

同義語 |

1',2'-epoxyhexobarbital |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。